![molecular formula C19H22N2O4S B5115235 N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as AMG 487, is a small molecule antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that plays a crucial role in the migration and activation of T cells, natural killer cells, and other immune cells. AMG 487 has been extensively studied for its potential applications in the treatment of inflammatory and autoimmune diseases, as well as cancer.
Mécanisme D'action
AMG 487 is a selective antagonist of CXCR3, meaning it binds to the receptor and prevents its activation by chemokines. CXCR3 is expressed on various immune cells, including T cells, natural killer cells, and dendritic cells. When activated by chemokines such as CXCL9, CXCL10, and CXCL11, CXCR3 promotes the migration and activation of these cells, leading to inflammation and tissue damage.
By blocking CXCR3 with AMG 487, the migration and activation of immune cells are inhibited, leading to a reduction in inflammation and tissue damage. In cancer, CXCR3 promotes tumor growth and metastasis by promoting the migration and invasion of cancer cells. By blocking CXCR3 with AMG 487, tumor growth and metastasis can be inhibited.
Biochemical and physiological effects:
AMG 487 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In animal models of inflammatory and autoimmune diseases, treatment with AMG 487 has been shown to reduce inflammation and tissue damage, as well as improve clinical symptoms.
In cancer, treatment with AMG 487 has been shown to inhibit tumor growth and metastasis, as well as enhance the efficacy of chemotherapy and radiotherapy. In vitro studies have also shown that AMG 487 can inhibit the migration and invasion of cancer cells, as well as induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
AMG 487 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. It is also highly selective for CXCR3, meaning it does not interfere with other chemokine receptors or signaling pathways.
However, there are also limitations to using AMG 487 in lab experiments. Its mechanism of action is not fully understood, and its effects may differ depending on the disease model or experimental conditions. In addition, its efficacy and safety in humans have not been fully established, meaning caution should be exercised when interpreting the results of preclinical studies.
Orientations Futures
Despite the limitations, AMG 487 remains a promising candidate for the treatment of inflammatory and autoimmune diseases, as well as cancer. Future research directions could include:
- Further elucidating the mechanism of action of AMG 487 and its effects on immune cells and cancer cells.
- Investigating the efficacy and safety of AMG 487 in human clinical trials.
- Developing new CXCR3 antagonists with improved pharmacokinetic properties and efficacy.
- Exploring the potential of combining AMG 487 with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects.
- Investigating the role of CXCR3 in other diseases, such as infectious diseases or neurological disorders, and the potential of CXCR3 antagonists as therapeutic agents.
Méthodes De Synthèse
AMG 487 can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The exact synthesis method is proprietary information of the manufacturer, but it has been reported that the final product can be obtained in high purity and yield.
Applications De Recherche Scientifique
AMG 487 has been extensively studied for its potential therapeutic applications in various diseases. Inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis are characterized by the infiltration of immune cells into affected tissues. CXCR3 is known to play a critical role in this process, and blocking its activity with AMG 487 has been shown to reduce inflammation and tissue damage in animal models.
In addition to its potential applications in inflammatory and autoimmune diseases, AMG 487 has also been studied for its anti-cancer properties. CXCR3 is overexpressed in many types of cancer, and its activity promotes tumor growth and metastasis. By blocking CXCR3 with AMG 487, tumor growth and metastasis can be inhibited, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-13-20-19(22)14-21(16-7-9-17(25-3)10-8-16)26(23,24)18-11-5-15(2)6-12-18/h4-12H,1,13-14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWODRRKZMQGXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

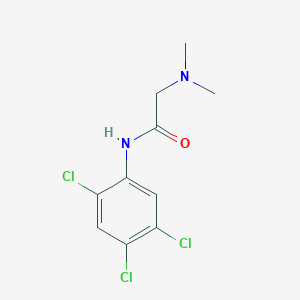
![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)
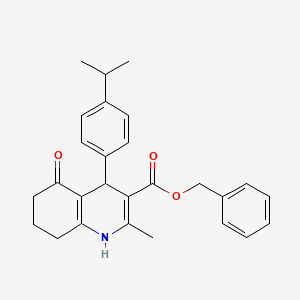
![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
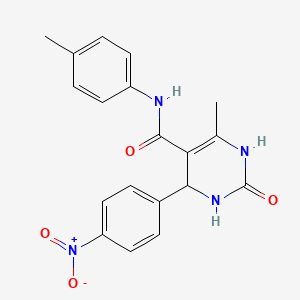
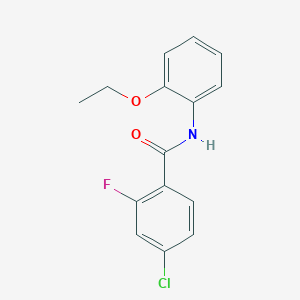
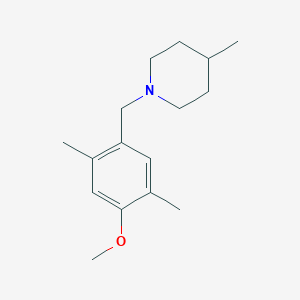
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)


